5'-Chloro-5'-deoxyadenosine hydrate 5'-Chloro-5'-deoxyadenosine hydrate 5/'-chloro-5/'-Deoxyadenosine (hydrate) is a nucleoside analog used as a substrate in polyketide biosynthesis. S-(5’-adenosyl)-L-methionine (SAM;) can be converted to 5’-chloro-5’-deoxyadenosine in a reaction catalyzed by a SAM-dependent chlorinase. Through a 7-step route, 5/'-chloro-5/'-deoxyadenosine can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica.
Brand Name: Vulcanchem
CAS No.: 698999-09-6
VCID: VC21225718
InChI: InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O
Molecular Formula: C10H14ClN5O4
Molecular Weight: 303.70 g/mol

5'-Chloro-5'-deoxyadenosine hydrate

CAS No.: 698999-09-6

Cat. No.: VC21225718

Molecular Formula: C10H14ClN5O4

Molecular Weight: 303.70 g/mol

* For research use only. Not for human or veterinary use.

5'-Chloro-5'-deoxyadenosine hydrate - 698999-09-6

Specification

Description 5/'-chloro-5/'-Deoxyadenosine (hydrate) is a nucleoside analog used as a substrate in polyketide biosynthesis. S-(5’-adenosyl)-L-methionine (SAM;) can be converted to 5’-chloro-5’-deoxyadenosine in a reaction catalyzed by a SAM-dependent chlorinase. Through a 7-step route, 5/'-chloro-5/'-deoxyadenosine can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica.
CAS No. 698999-09-6
Molecular Formula C10H14ClN5O4
Molecular Weight 303.70 g/mol
IUPAC Name (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate
Standard InChI InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1
Standard InChI Key XFACRIDKAAYORV-MCDZGGTQSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O

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